
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a piperidinyl-substituted pyrimidine, and a urea linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl isocyanate through the reaction of 4-chloroaniline with phosgene.
Synthesis of the Piperidinyl-Substituted Pyrimidine: This step involves the reaction of 4-methyl-6-chloropyrimidine with piperidine under basic conditions to yield the desired pyrimidine derivative.
Coupling Reaction: The final step involves the coupling of the chlorophenyl isocyanate with the piperidinyl-substituted pyrimidine in the presence of a suitable base to form the target compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
化学反応の分析
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrimidine moieties, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)urea can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(4-(pyrimidin-2-yl)amino)phenyl)urea: This compound lacks the piperidinyl substitution, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(4-((4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl)amino)phenyl)urea: This compound contains a morpholine group instead of a piperidine, which can influence its chemical properties and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C23H25ClN6O |
|---|---|
分子量 |
436.9 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]urea |
InChI |
InChI=1S/C23H25ClN6O/c1-16-15-21(30-13-3-2-4-14-30)29-22(25-16)26-18-9-11-20(12-10-18)28-23(31)27-19-7-5-17(24)6-8-19/h5-12,15H,2-4,13-14H2,1H3,(H,25,26,29)(H2,27,28,31) |
InChIキー |
YBPVFNRRAXSGQS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


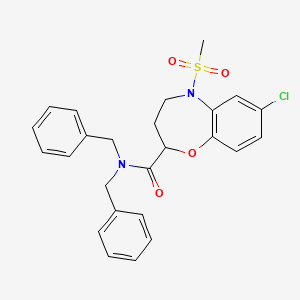
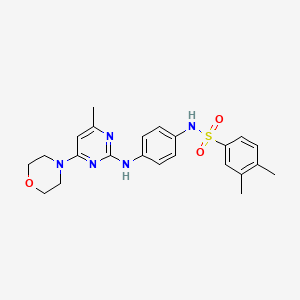
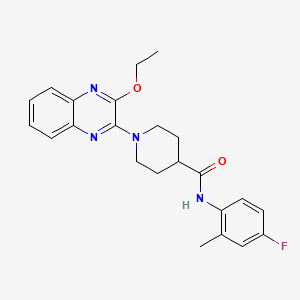

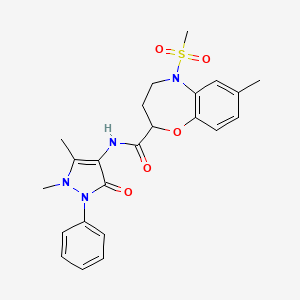
![2-(4-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B14969464.png)
![1-[3-Cyclohexyl-6-(4-fluorophenyl)-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B14969466.png)
![methyl 2-amino-4-(2,4-dichlorophenyl)-6-[3-(1H-imidazol-1-yl)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14969472.png)
![1,1'-[6-(4-chlorophenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dibutan-1-one](/img/structure/B14969478.png)
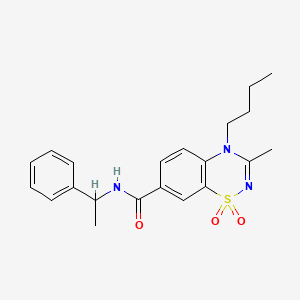
![1,1'-[6-(3,4-dimethoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14969497.png)
![3-(3-fluorophenyl)-7-(4-(mesitylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14969502.png)
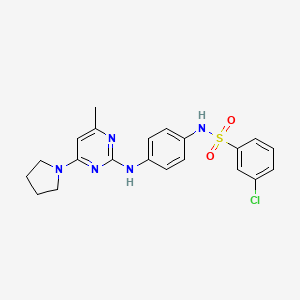
![N-(4-Acetylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B14969521.png)
